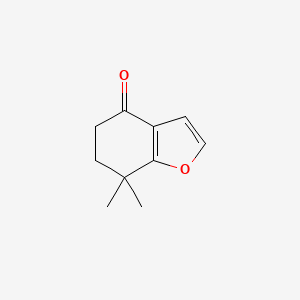

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Description

Properties

IUPAC Name |

7,7-dimethyl-5,6-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)5-3-8(11)7-4-6-12-9(7)10/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULUQHUJAQXAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1OC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with phenol in the presence of a Lewis acid catalyst . The reaction typically occurs at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one

- 5,6,7,7a-Tetrahydro-3,6-dimethyl-2(4H)-benzofuranone

Uniqueness

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific substitution pattern and structural features. The presence of the dimethyl group at the 7th position and the tetrahydro-1-benzofuran-4-one core structure confer distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS No. 849334-10-7) is a chemical compound with significant potential in various biological applications. This article examines its biological activity, focusing on its antimicrobial and antioxidant properties, as well as its mechanisms of action and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2, with a molecular weight of 164.2 g/mol. The structure features a benzofuran core with dimethyl substitution that influences its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| CAS Number | 849334-10-7 |

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 18 µg/mL.

- Bacillus subtilis : MIC recorded at 10 µg/mL.

- Escherichia coli : Moderate activity noted against mutant strains.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Its mechanism involves the scavenging of free radicals and inhibition of oxidative stress pathways. In vitro assays have demonstrated that it can effectively reduce oxidative damage in cellular models:

- DPPH Assay : Demonstrated a significant reduction in DPPH radical levels.

- ABTS Assay : Showed strong ABTS radical cation scavenging activity.

These results indicate that this compound could be beneficial in protecting cells from oxidative damage .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress responses.

- Receptor Binding : Potential binding to receptors that modulate inflammatory responses.

- Cellular Pathways : Activation of pathways that promote cellular repair and regeneration.

These mechanisms contribute to its overall protective effects against cellular damage and microbial infections .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives including this compound. The results highlighted its effectiveness against resistant bacterial strains and suggested further exploration for clinical applications .

Research on Antioxidant Potential

Another investigation focused on the antioxidant capabilities of this compound in neuroprotective models. It was found to significantly reduce markers of oxidative stress in neuronal cells subjected to toxic insults .

Q & A

Q. What are the most reliable synthetic routes for 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, and how can reaction yields be optimized?

The synthesis of tetrahydrobenzofuranones often employs cyclization strategies. For 7,7-dimethyl derivatives, a Claisen-Schmidt condensation followed by acid-catalyzed cyclization of β-keto esters or β-diketones is commonly used. Evidence from related compounds (e.g., Ethyl 6-(difluoromethyl)-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate) highlights the use of Lewis acids like BF₃·Et₂O to enhance cyclization efficiency . Yield optimization involves temperature control (80–120°C) and solvent selection (e.g., toluene or DCM). Catalytic hydrogenation may reduce unwanted byproducts in intermediates .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, methyl groups at C7 appear as singlets (δ 1.2–1.4 ppm), while the ketone (C4) influences neighboring proton splitting .

- X-ray crystallography : Resolves stereochemical ambiguities. A study on (2S,3R)-3-(2-bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one used single-crystal X-ray diffraction (R factor = 0.059) to confirm spatial arrangements .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₂O₂ for the parent compound) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 7,7-dimethyltetrahydrobenzofuranone derivatives?

Asymmetric synthesis techniques are critical. Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can induce enantioselectivity in ketone reduction or cyclization steps. For example, (S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one synthesis employed chiral resolution via diastereomeric salt formation . Advanced methods like enzymatic catalysis or transition-metal-mediated asymmetric hydrogenation (e.g., Ru-BINAP complexes) may further enhance stereopurity .

Q. What strategies address contradictions in reported biological activity data for benzofuranone derivatives?

Discrepancies often arise from impurity profiles or assay variability. To mitigate:

- Purity assessment : Use HPLC (≥95% purity) and quantify residual solvents via GC-MS .

- Standardized assays : Adopt cell-based models (e.g., COX-2 inhibition for anti-inflammatory activity) with positive controls (e.g., indomethacin) .

- SAR studies : Systematically modify substituents (e.g., methyl vs. difluoromethyl groups) to isolate pharmacophore contributions .

Q. How can computational modeling predict the reactivity of 7,7-dimethyltetrahydrobenzofuranone in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example:

- Electrophilic substitution : The electron-rich furan ring directs attacks to C3 or C5 positions .

- Nucleophilic additions : The ketone at C4 is susceptible to Grignard or hydride reagents, with steric effects from the 7,7-dimethyl groups influencing reaction pathways . Tools like ACD/Labs Percepta Platform predict physicochemical properties (logP, pKa) to guide solvent selection .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (evidenced in SDS for similar compounds) .

- First aid : In case of skin contact, wash with soap/water and consult a physician immediately .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog synthesis : Vary substituents (e.g., replace methyl groups with halogens or esters) .

- Biological testing : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .

- Data correlation : Apply multivariate analysis (e.g., PCA) to link structural features (e.g., logP, steric bulk) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.